(S)-[Trimethylsiloxy(diphenyl)methyl]pyrrolidine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-[Trimethylsiloxy(diphenyl)methyl]pyrrolidine typically involves the reaction of (S)-α,α-Diphenylprolinol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane under inert conditions to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-[Trimethylsiloxy(diphenyl)methyl]pyrrolidine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different derivatives.
Substitution: The trimethylsiloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
(S)-[Trimethylsiloxy(diphenyl)methyl]pyrrolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (S)-[Trimethylsiloxy(diphenyl)methyl]pyrrolidine exerts its effects involves its ability to form stable intermediates with substrates. The trimethylsiloxy group enhances the nucleophilicity of the pyrrolidine ring, facilitating various catalytic processes. The compound interacts with molecular targets through hydrogen bonding and van der Waals interactions, promoting the desired chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- ®-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether
- (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether
- (S)-α,α-Diphenyl-2-pyrrolidinemethanol tert-butyldimethylsilyl ether
Uniqueness
(S)-[Trimethylsiloxy(diphenyl)methyl]pyrrolidine stands out due to its high enantioselectivity and efficiency in catalyzing asymmetric reactions. Its unique structure allows for the formation of stable intermediates, making it a preferred choice in various synthetic applications .
Properties
IUPAC Name |
tert-butyl-diphenyl-[(3S)-pyrrolidin-3-yl]oxysilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NOSi/c1-20(2,3)23(18-10-6-4-7-11-18,19-12-8-5-9-13-19)22-17-14-15-21-16-17/h4-13,17,21H,14-16H2,1-3H3/t17-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTJJHSTQOTADQ-KRWDZBQOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCNC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@H]3CCNC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937202-23-8 | |
Record name | (3S)-3-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937202-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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